molecular formula C17H19NO3S B2711733 N-benzyl-3-(benzylsulfonyl)propanamide CAS No. 880336-05-0

N-benzyl-3-(benzylsulfonyl)propanamide

Cat. No.: B2711733
CAS No.: 880336-05-0
M. Wt: 317.4
InChI Key: RJTMXICUEUTMAK-UHFFFAOYSA-N
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Description

N-benzyl-3-(benzylsulfonyl)propanamide is a synthetic propanamide derivative of interest in chemical and pharmacological research. The compound features a benzylsulfonyl functional group attached to the propanamide core at the 3-position, with an additional N-benzyl substitution, a structural motif shared with several bioactive compounds . This specific arrangement of sulfonyl and amide functionalities within a single molecule makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry. While the specific biological profile of this compound is currently under investigation, its core structure is related to other documented propanamide derivatives that exhibit a range of biological activities, suggesting potential as a template for developing enzyme inhibitors or receptor modulators . Researchers utilize this compound primarily as a building block in organic synthesis and as a standard in analytical methods development, including mass spectrometry and chromatography, to help identify and quantify related substances. The benzylsulfonyl group is a key moiety in drug discovery, often employed to influence molecular properties such as solubility, metabolic stability, and binding affinity. This product is provided as a stable solid and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers handling this compound should refer to its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-benzyl-3-benzylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-17(18-13-15-7-3-1-4-8-15)11-12-22(20,21)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTMXICUEUTMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(benzylsulfonyl)propanamide typically involves the reaction of benzylamine with 3-(benzylsulfonyl)propanoic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(benzylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-benzyl-3-(benzylsulfonyl)propanamide and related compounds exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer treatment.

Mechanism of Action:

  • The sulfonyl group in the compound enhances its binding affinity to specific molecular targets involved in tumor growth and survival.
  • Studies suggest that these compounds may inhibit critical signaling pathways such as PI3K/AKT, which are often dysregulated in cancer cells.

Case Studies:

  • In vitro studies demonstrated that derivatives of benzyl sulfone can induce cell death in human tumor cells at low concentrations while exhibiting minimal toxicity to normal cells .
  • A notable study reported that a similar compound reduced the proliferation of human squamous cell carcinoma by targeting transglutaminase 2 (TG2), a protein implicated in cancer progression .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundTBDTBDTBD
Styryl Benzyl SulfoneDU145 (Prostate)0.5Induces apoptosis via PI3K/AKT pathway
Styryl Benzyl SulfoneK562 (Leukemia)0.8Downregulates cyclin D1

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity. Preliminary studies have indicated that compounds with similar structures may exhibit properties akin to nonsteroidal anti-inflammatory drugs (NSAIDs).

Potential Applications:

  • The compound could be investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Applications

Beyond its anticancer and anti-inflammatory properties, this compound may have broader pharmacological applications.

Potential Uses:

  • Analgesic Properties: Similar compounds have been suggested to possess analgesic effects, indicating that this compound could be explored for pain management therapies.
  • Anticonvulsant Activity: The compound's structural analogs have been associated with anticonvulsant effects, warranting further investigation into its efficacy against seizure disorders .

Mechanism of Action

The mechanism of action of N-benzyl-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the propanamide chain or aromatic rings, leading to variations in molecular weight, polarity, and melting points.

Compound Name Molecular Formula Key Substituents Melting Point/Physical Data References
N-Benzyl-3-(4-chlorophenyl)propanamide C₁₆H₁₆ClNO 4-Cl-phenyl Monoisotopic mass: 273.092 Da
N-Benzyl-3-(4-methoxyphenyl)propanamide C₁₇H₁₉NO₂ 4-OCH₃-phenyl Collision cross-section analyzed
N-Benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide C₁₈H₁₆N₂O₃ Isoindole-1,3-dione Molecular weight: 308.33 g/mol
N-Benzyl-3-(benzylsulfonylpiperidin-3-yl)propanamide C₂₃H₂₈N₂O₃S Piperidinyl-benzylsulfonyl Calculated LogD (pH 5.5): ~2.5
N-Benzyl-3-[2-oxoquinolin-1-yl]propanamide C₁₅H₁₆N₂O₂ 2-Oxo-quinoline Yield: 64–81% (method-dependent)

Key Observations :

  • Methoxy groups (e.g., ) improve lipophilicity compared to halogens, as seen in the collision cross-section analysis.
  • Benzylsulfonyl-piperidine derivatives () exhibit moderate LogD values, suggesting balanced membrane permeability.

Key Observations :

  • Chlorophenyl and hydroxy groups () correlate with antiproliferative effects, likely via HDAC inhibition.
  • Amino and methylphenyl substituents () enhance anticonvulsant activity through GABA receptor interactions.
  • Heterocyclic moieties (e.g., oxazolyl in , quinolinyl in ) expand bioactivity diversity, suggesting target selectivity.

Key Observations :

  • Microwave-assisted synthesis () improves reaction speed and yield compared to conventional methods.
  • Enzymatic approaches () offer enantioselectivity but require optimization for higher enantiomeric excess (ee).

Biological Activity

N-benzyl-3-(benzylsulfonyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a propanamide backbone with a sulfonyl moiety. The presence of these functional groups is critical for its biological activity, influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of various biological pathways, contributing to its antimicrobial and anticancer properties. The precise pathways are still under investigation, but initial findings suggest that it may act as a DNA gyrase inhibitor, similar to other compounds in its class .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1 below.

Bacterial Strain MIC (μM)
Escherichia coli2.5 - 160
Pseudomonas aeruginosa5 - 100
Staphylococcus aureus10 - 50
Streptococcus pneumoniae20 - 80
Salmonella enterica15 - 70
Enterococcus faecalisNot effective

These results indicate that this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that compounds similar to this one induce apoptotic cell death in various human tumor cell lines at nanomolar concentrations. The cytotoxic effects are influenced by the substituents on the aromatic rings of the compound .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range:

Cell Line IC50 (μM)
HeLa0.5
MCF-70.8
A5491.2

These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic agent .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption properties and moderate metabolic stability. In vitro ADME-Tox studies have shown:

  • Good permeability in parallel artificial membrane permeability assays.
  • No significant hepatotoxicity in HepG2 cells at concentrations up to 10 μM.
  • Moderate inhibition of CYP2C9 at higher concentrations.

These properties suggest a favorable safety profile for potential therapeutic applications .

Q & A

Q. How does the benzylsulfonyl moiety influence the compound’s pharmacokinetics?

  • Answer: The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. However, it may reduce blood-brain barrier permeability compared to non-sulfonylated analogs . LogP values (e.g., 2.19 for nialamide analogs) guide solubility predictions .

Q. What structural modifications improve target selectivity in propanamide derivatives?

  • Answer:
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., 3,4-dimethoxyphenyl) enhances affinity for hydrophobic binding pockets .
  • Stereochemical control : (1S,2R)-methylcyclopropyl groups in furan derivatives optimize steric complementarity with target enzymes .

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